BenchChemオンラインストアへようこそ!

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

S1P Lyase Inhibition Crystallography Immunosuppression

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine (CAS 355383-21-0) is a synthetic secondary amine of the N-benzylphenethylamine class, with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol. The compound features a 4-methoxy-2,5-dimethylbenzyl group linked via a secondary amine to a 2-phenylethyl chain, yielding a moderately lipophilic structure (ACD/LogP = 4.41) and a polar surface area of 21 Ų.

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
CAS No. 355383-21-0
Cat. No. B1332753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine
CAS355383-21-0
Molecular FormulaC18H23NO
Molecular Weight269.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1OC)C)CNCCC2=CC=CC=C2
InChIInChI=1S/C18H23NO/c1-14-12-18(20-3)15(2)11-17(14)13-19-10-9-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3
InChIKeyJYRULRQWXNJIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine (CAS 355383-21-0): Procurement-Relevant Identity, Physicochemical Profile, and Sourcing Context


(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine (CAS 355383-21-0) is a synthetic secondary amine of the N-benzylphenethylamine class, with the molecular formula C₁₈H₂₃NO and a molecular weight of 269.38 g/mol . The compound features a 4-methoxy-2,5-dimethylbenzyl group linked via a secondary amine to a 2-phenylethyl chain, yielding a moderately lipophilic structure (ACD/LogP = 4.41) and a polar surface area of 21 Ų . It is catalogued as a screening compound and building block by ChemBridge Corporation (ID 5547245) and is commercially supplied as the hydrobromide salt (≥95% purity) by Fluorochem and other vendors . Although some vendor listings erroneously equate it with the dopamine transporter inhibitor GBR 12909, the compound is structurally and mechanistically distinct from vanoxerine and does not share its clinical pharmacology [1]. Its primary value proposition resides in its chemically tractable secondary amine core, which enables further N-functionalization, reductive amination, or alkylation for library synthesis and medicinal chemistry optimization campaigns .

Substitution Risk Alert: Why (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine Cannot Be Replaced by Generic N-Benzylphenethylamine Analogs in Medicinal Chemistry Campaigns


N-Benzylphenethylamine analogs are not functionally interchangeable because the 4-methoxy-2,5-dimethyl substitution pattern uniquely modulates molecular recognition, lipophilicity, and metabolic liability within this scaffold class. Direct head-to-head structure-activity relationship (SAR) data demonstrate that the presence, position, and number of methyl and methoxy substituents on the benzyl ring profoundly alter monoamine transporter affinity, serotonin 5-HT₂A receptor engagement, and intrinsic hepatic clearance [1]. For example, N-benzylphenethylamine derivatives lacking the 2,5-dimethyl motif exhibit substantially different 5-HT₂A receptor activation profiles from 2,5-dimethoxy-substituted NBOMe analogs, while N-benzylated variants consistently show higher microsomal clearance than their parent phenethylamines, underscoring that substitution pattern—not merely the N-benzylphenethylamine core—dictates both pharmacodynamic potency and pharmacokinetic fate [1][2]. Consequently, procurement of a generic N-benzyl-2-phenylethanamine with a different substitution pattern cannot replicate the specific physicochemical and biological properties of (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine, and doing so risks compromising screening hit validity, SAR continuity, and lead optimization reproducibility.

Head-to-Head Quantitative Evidence: How (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine Compares to Key Structural Analogs


Molecular Recognition Scaffold Differentiation: 4-Methoxy-2,5-Dimethylbenzyl vs. 2-Methoxybenzyl Substitution in S1P Lyase Inhibitor Binding

The 4-methoxy-2,5-dimethylbenzylamino moiety, when incorporated into the S1P lyase inhibitor chemotype N-(2-(substituted-amino)-1-phenylethyl)-5-methylisoxazole-3-carboxamide, yields a co-crystal structure (PDB: 5EUE, resolution 2.83 Å) with the bacterial surrogate S1P lyase from Symbiobacterium thermophilum, confirming that this specific benzyl substitution engages the substrate-binding pocket [1]. In contrast, the 2-methoxybenzyl (NBOMe) pharmacophore, characteristic of 25D-NBOMe and related 5-HT₂A agonists, directs binding primarily toward serotonin receptors rather than S1P lyase, illustrating divergent target engagement driven by the benzyl substitution pattern [2]. The S1P lyase co-crystal structure provides direct structural evidence for the unique binding mode accessible to the 4-methoxy-2,5-dimethylbenzyl motif when presented on a phenylethylamine scaffold.

S1P Lyase Inhibition Crystallography Immunosuppression

Physicochemical Property Differentiation: Lipophilicity and Rule-of-5 Compliance vs. NBOMe-Series Compounds

(4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine exhibits an ACD/LogP of 4.41 and zero Rule-of-5 violations, placing it in a favorable lead-like physicochemical space distinct from the highly potent but often lipophilic NBOMe series (e.g., 25D-NBOMe, 25I-NBOMe) that typically have higher molecular weights (∼350–450 Da) after N-2-methoxybenzyl functionalization [1]. Its molecular weight of 269.38 Da and 1 hydrogen bond donor (secondary amine) compare favorably against the NBOMe chemotype, which frequently exceeds 350 Da and adds additional methoxy groups that increase metabolic liability [1]. The compound's predicted boiling point (398.6°C) and density (1.017 g/cm³) are consistent with its classification as a tractable synthetic intermediate for both solution-phase and solid-supported chemistry .

Drug-likeness Lipophilicity Lead Optimization

Chemical Tractability Advantage: Secondary Amine vs. Tertiary Amine N-Benzylphenethylamines for Diversification Chemistry

The target compound contains a secondary amine (R-CH₂-NH-CH₂-R'), which is directly amenable to N-alkylation, N-acylation, N-sulfonylation, and reductive amination without requiring deprotection steps. In contrast, tertiary amine N-benzyl-N-(4-methoxy-2,5-dimethylbenzyl)-2-phenylethanamine (MW 359.5 g/mol, C₂₅H₂₉NO), a commercially available comparator from the same vendor ecosystem, is a fully substituted tertiary amine that precludes further N-diversification without dealkylation . The secondary amine offers an unsubstituted nitrogen position that supports parallel library synthesis via combinatorial N-capping, whereas the tertiary amine analog can only serve as a terminal compound or require lengthier synthetic routes for further elaboration .

Library Synthesis Medicinal Chemistry N-Functionalization

Screening Collection Provenance: CORE Library Cataloging vs. Custom Synthesis-Only Analogs

As a ChemBridge CORE Library compound (ID 5547245), (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine is available as a pre-plated screening-ready dry film, facilitating immediate deployment in HTS campaigns without custom synthesis lead times . This contrasts with bespoke N-benzylphenethylamine analogs that require de novo synthesis, purification, and QC—introducing delays of 4–8 weeks and batch-to-batch variability. The compound's catalog status within the ChemBridge collection (>870,000 compounds) also enables rapid analog-by-catalog SAR expansion through hit2lead.com, where structurally related compounds (e.g., 2-(3-fluorophenyl)-N-(4-methoxy-2,5-dimethylbenzyl)ethanamine and N-(4-Methoxy-2,5-dimethylbenzyl)-N-(3-methylphenyl)amine) are commercially stocked and can be procured simultaneously for follow-up structure-activity relationship studies .

High-Throughput Screening Compound Library Hit Identification

LogD(pH 7.4) and BCF Differentiation: Favorable Distribution Profile vs. Higher LogD NBOMe Compounds

The target compound has a predicted LogD(pH 7.4) of 2.10 and an ACD/BCF of 6.52, indicating moderate lipophilicity at physiological pH with a low predicted bioconcentration factor . By comparison, members of the NBOMe series with additional methoxy or halogen substituents on both aromatic rings typically exhibit higher LogD values (estimated >3.0 at pH 7.4), which correlates with the elevated intrinsic hepatic clearance reported in human liver microsome studies (CL_int > 200 μL/min/mg protein for several 2,5-dimethoxy-N-benzylphenethylamines) [1]. The lower LogD of the target compound suggests a more favorable starting point for optimizing metabolic stability during lead optimization, as excessively lipophilic hits often require significant structural modification to achieve acceptable in vivo pharmacokinetics [1].

ADME Lipophilicity Distribution Coefficient

Evidence-Backed Application Scenarios for (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine (CAS 355383-21-0) in Drug Discovery and Chemical Biology


Parallel Library Synthesis via N-Diversification of a Secondary Amine Scaffold

The secondary amine nitrogen provides a direct diversification handle for N-alkylation, N-acylation, and N-sulfonylation, enabling one-step generation of focused compound libraries for HTS without deprotection sequences . This contrasts with tertiary amine N-benzylphenethylamine analogs, which are N-capped and require dealkylation before further elaboration. Researchers can rapidly synthesize 50–200 compound mini-libraries through parallel N-capping of the parent scaffold, accelerating SAR exploration of the 4-methoxy-2,5-dimethylbenzyl pharmacophore in target-based screening campaigns .

S1P Lyase Inhibitor Lead Development via the PDB 5EUE Pharmacophore

The 4-methoxy-2,5-dimethylbenzylamino substructure is crystallographically validated to engage the S1P lyase substrate pocket (PDB: 5EUE, 2.83 Å resolution), providing a structure-based design template for immunosuppressive small molecules [1]. Medicinal chemists can derivatize the parent amine with isoxazole-3-carboxamide or related warheads to access S1P lyase inhibitors that modulate S1P-dependent T cell egress, an established therapeutic strategy in autoimmune disease [1]. The co-crystal structure provides direct guidance for rational design of analogs with improved potency and selectivity over the micromolar-affinity starting point [1].

Fragment-Based and Lead-Like Screening in CNS Target Campaigns

With a molecular weight of 269.38 Da, LogD(pH 7.4) of 2.10, and zero Rule-of-5 violations, this compound occupies a lead-like physicochemical space well-suited for fragment-based screening against CNS targets . Its predicted LogD falls within the optimal CNS drug-like range (1–3), while the secondary amine permits rapid optimization of lipophilic efficiency (LipE) through systematic N-functionalization. The compound's availability as a ChemBridge CORE Library dry film enables immediate deployment in biochemical and biophysical fragment screens without solubility complications that affect higher-molecular-weight, more lipophilic N-benzylphenethylamine analogs .

Analog-by-Catalog SAR Expansion for Dopamine Transporter Probe Discovery

The compound serves as an entry point for SAR-by-catalog exploration of monoamine transporter pharmacology. The ChemBridge screening collection contains structurally related analogs—including N-(2-methoxybenzyl), N-(3-fluorobenzyl), and N-(pyridinylmethyl) variants of the 4-methoxy-2,5-dimethylbenzyl scaffold—that can be procured simultaneously for multisite substitution analysis at DAT, NET, and SERT . This approach enables rapid pharmacophore mapping of the benzyl substitution requirements for dopamine transporter engagement, using the parent compound as the reference scaffold against which all catalog analogs are benchmarked .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Methoxy-2,5-dimethylbenzyl)(2-phenylethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.